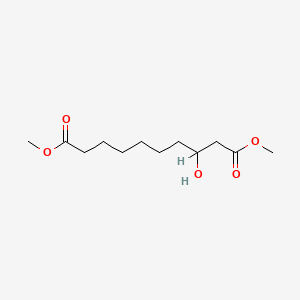

Dimethyl 3-hydroxydecanedioate

Description

Dimethyl 3-hydroxydecanedioate is a diester derivative of decanedioic acid (a 10-carbon dicarboxylic acid) with a hydroxyl group at the third carbon position and methyl ester groups at both termini. Its hypothesized molecular formula is C₁₂H₂₂O₆, with a calculated molecular weight of 262.29 g/mol.

Properties

CAS No. |

93090-88-1 |

|---|---|

Molecular Formula |

C12H22O5 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

dimethyl 3-hydroxydecanedioate |

InChI |

InChI=1S/C12H22O5/c1-16-11(14)8-6-4-3-5-7-10(13)9-12(15)17-2/h10,13H,3-9H2,1-2H3 |

InChI Key |

SZLTZVUJGVLTSM-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCCCC(CC(=O)OC)O |

Canonical SMILES |

COC(=O)CCCCCCC(CC(=O)OC)O |

Synonyms |

3-HDADE 3-hydroxydecandioic acid dimethylate 3-hydroxydecanedioc acid dimethyl ester dimethyl 3-hydroxydecanedioate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between dimethyl 3-hydroxydecanedioate and related compounds:

*Hypothesized formula based on structural analysis.

Key Observations:

Chain Length and Polarity: Dimethyl pentadecanedioate (15-carbon chain) exhibits greater hydrophobicity than this compound (10-carbon chain) due to its longer alkyl backbone . The hydroxyl group in this compound enhances its polarity compared to non-hydroxylated diesters like dimethyl pentadecanedioate .

Ester Group Effects: Monoesters (e.g., methyl 3-hydroxydecanoate) are more volatile than diesters due to reduced molecular weight and weaker intermolecular forces .

Hydroxyl Group Reactivity: The C3 hydroxyl group in this compound enables hydrogen bonding, which may increase solubility in polar solvents compared to non-hydroxylated analogs .

Q & A

Q. Methodological Answer :

- DOE Framework : Use fractional factorial designs to screen variables, followed by response surface methodology (RSM) for fine-tuning.

- Analytical Validation : Monitor reaction progress via <sup>1</sup>H NMR or FT-IR to track esterification efficiency.

- Kinetic Modeling : Parameterize models using fixed-bed reactor data (e.g., 240 data points for analogous systems) to predict optimal conditions .

How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Advanced Research Focus

Contradictions in structural data require multi-technique validation. For example, discrepancies between solution-phase NMR and solid-state X-ray structures may arise from conformational flexibility or crystal-packing effects.

Q. Methodological Answer :

- Multi-Technique Analysis : Combine <sup>13</sup>C NMR, DEPT-135, and 2D COSY for solution-phase confirmation. Cross-validate with X-ray crystallography or DFT-based conformational analysis.

- Statistical Validation : Apply χ² tests to assess fit between experimental and computational data (e.g., bond angles, torsional strains) .

What advanced analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

Basic Research Focus

Purity assessment requires chromatographic and spectroscopic methods, while stability studies demand controlled stress testing (e.g., thermal, hydrolytic).

Q. Methodological Answer :

- Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient (70:30 v/v) at 254 nm. Calibrate against certified reference materials.

- Stability Protocols : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor degradation products via LC-MS and compare with NIST spectral libraries .

- Data Reporting : Follow ICH guidelines for precision (%RSD < 2%) and accuracy (recovery 98–102%) .

How can computational methods elucidate the mechanistic pathways of this compound in ester hydrolysis or polymerization?

Advanced Research Focus

Mechanistic studies benefit from hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to map transition states and intermediates.

Q. Methodological Answer :

- Isotopic Labeling : Use <sup>18</sup>O-labeled water in hydrolysis experiments to track oxygen incorporation.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to identify energy barriers for hydrolysis or esterification. Validate with experimental kinetic data .

What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Advanced Research Focus

Variability often stems from impurities in starting materials or inconsistent catalytic activity.

Q. Methodological Answer :

- Quality Control : Pre-treat reagents (e.g., distillation, recrystallization) and standardize catalyst activation (e.g., calcination temperature for solid acids).

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring.

- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., raw material lot, stirring rate) .

How does the hydroxyl group in this compound influence its reactivity in polymer grafting or drug conjugate synthesis?

Basic Research Focus

The 3-hydroxy group enables nucleophilic acyl substitution or hydrogen-bonding interactions, critical for polymer crosslinking or prodrug design.

Q. Methodological Answer :

- Functional Group Analysis : Conduct Hammett studies to correlate substituent effects with reaction rates.

- Controlled Experiments : Compare grafting efficiency with non-hydroxylated analogs (e.g., dimethyl decanedioate) under identical conditions.

- Thermodynamic Profiling : Measure ΔH and ΔS via isothermal titration calorimetry (ITC) for conjugate stability .

What methodologies are recommended for studying the environmental fate of this compound in aqueous systems?

Advanced Research Focus

Environmental persistence studies require biodegradation assays and photolytic stability tests.

Q. Methodological Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation over 28 days.

- Photolysis Studies : Expose samples to UV light (λ = 254 nm) and quantify degradation products via GC-MS.

- Data Interpretation : Apply first-order kinetics to model half-lives and identify recalcitrant intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.